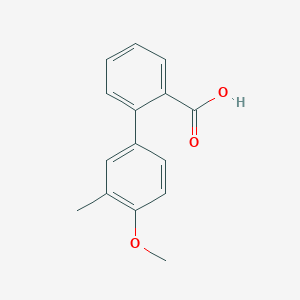

2-(4-Methoxy-3-methylphenyl)benzoic acid

描述

Significance of Aryl-Substituted Benzoic Acids in Organic Chemistry

Aryl-substituted benzoic acids, a class of biaryl compounds, are of paramount importance in organic chemistry. nih.govrsc.orgnih.gov The biaryl motif is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. rsc.org The synthesis of these compounds has been a significant focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction being instrumental in their preparation. nih.govresearchgate.net The ability to connect two distinct aromatic rings provides a scaffold that can be tailored for specific three-dimensional arrangements and electronic properties, which is crucial for designing molecules with specific biological activities or material functions. nih.gov

The presence of the carboxylic acid group in these molecules is also significant. It can act as a directing group in further chemical transformations, allowing for the selective functionalization of the aromatic rings. rsc.org Moreover, the acidic nature of the carboxyl group can be critical for the biological activity of a molecule, influencing its solubility and ability to interact with biological targets.

Overview of 2-(4-Methoxy-3-methylphenyl)benzoic Acid's Structural Features

The central feature of this biaryl system is the carbon-carbon single bond connecting the two aromatic rings. The rotation around this bond is sterically hindered by the substituents at the ortho positions of both rings (the carboxylic acid group on the benzoic acid ring and the hydrogen atom on the substituted phenyl ring). This restricted rotation can lead to atropisomerism, a form of chirality arising from hindered rotation around a single bond. The dihedral angle between the two aromatic rings is a key structural parameter. In related biaryl benzoic acid derivatives, this angle can vary significantly depending on the nature and position of the substituents. For instance, in 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the benzoic acid ring and the phenol (B47542) ring is nearly perpendicular at 86.7(9)°. nih.gov

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Biaryl system composed of a benzoic acid ring and a substituted phenyl ring. |

| Linkage | Carbon-carbon single bond between the 2-position of the benzoic acid and the 1-position of the phenyl ring. |

| Substituents | -COOH (carboxyl) group at the 2-position of the benzoic acid. -OCH₃ (methoxy) group at the 4-position of the second phenyl ring. -CH₃ (methyl) group at the 3-position of the second phenyl ring. |

| Potential Chirality | Atropisomerism due to hindered rotation around the biaryl C-C bond. |

Scope and Research Imperatives for this compound

Given the established importance of biaryl benzoic acids, the research imperatives for a novel compound like this compound would likely focus on several key areas. A primary goal would be its synthesis and full characterization. This would involve developing an efficient synthetic route, likely employing a cross-coupling reaction, and then purifying and characterizing the product using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and determine its precise geometric parameters.

Following its synthesis, research would likely explore its potential applications. In medicinal chemistry, it could be screened for biological activity against various targets. The specific substitution pattern might confer selectivity for certain enzymes or receptors. nih.gov For example, substituted benzoic acids have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov

In materials science, the compound could be investigated as a building block for polymers or other functional materials. The biaryl structure can impart desirable thermal and electronic properties to polymers.

Table 2: Potential Research Directions for this compound

| Research Area | Focus |

| Synthetic Chemistry | Development of efficient and stereoselective synthetic routes (e.g., Suzuki-Miyaura, Negishi, or other cross-coupling reactions). |

| Structural Analysis | Full characterization using spectroscopic methods (NMR, IR, MS) and crystallographic analysis to determine the solid-state structure and conformation. |

| Medicinal Chemistry | Investigation of potential biological activities, such as enzyme inhibition or receptor binding, based on its structural similarity to known bioactive molecules. |

| Materials Science | Exploration as a monomer or building block for the synthesis of new polymers or functional organic materials. |

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxy-3-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-11(7-8-14(10)18-2)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACDZBXXHTLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437568 | |

| Record name | MolPort-011-489-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026740-92-0 | |

| Record name | MolPort-011-489-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 2 4 Methoxy 3 Methylphenyl Benzoic Acid

Direct Synthetic Routes to 2-(4-Methoxy-3-methylphenyl)benzoic Acid

The direct formation of the biaryl linkage in this compound can be accomplished through several modern and classical organic reactions. These methods typically involve the coupling of two functionalized aromatic precursors.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. libretexts.orgrsc.orgyoutube.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate in the presence of a base. libretexts.org For the synthesis of this compound, this typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with a 2-halobenzoic acid derivative. nih.govresearchgate.netmdpi.com

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. The final step is reductive elimination, which results in the formation of the desired biaryl product and regeneration of the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for specific substrates. nih.gov For instance, the coupling of 2-bromobenzoic acid with an arylboronic acid can be efficiently catalyzed by a palladium complex with appropriate ligands. nih.gov The choice of solvent is also crucial, with biphasic systems or polar aprotic solvents often being employed. youtube.com

Interactive Data Table: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Description | Common Examples |

| Palladium Catalyst | The source of the active Pd(0) species. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), dppf |

| Base | Activates the organoboron compound for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | The reaction medium. | Toluene, Dioxane, THF, DMF, Water |

| Aryl Halide | One of the coupling partners. | 2-Bromobenzoic acid, 2-Iodobenzoic acid |

| Organoboron Reagent | The other coupling partner. | 4-Methoxy-3-methylphenylboronic acid |

Carboxylation Strategies

Carboxylation strategies provide an alternative route to this compound, where the carboxylic acid group is introduced onto a pre-formed biaryl scaffold or a suitable precursor. One common approach involves the use of organometallic reagents, such as Grignard or organolithium species, which are then reacted with carbon dioxide. ncert.nic.in

For instance, a Grignard reagent can be prepared from an appropriately substituted bromobiphenyl. This organomagnesium compound can then be carboxylated by treatment with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired benzoic acid. ncert.nic.in

Alternatively, an organolithium reagent can be generated via lithium-halogen exchange or by direct deprotonation (lithiation) of an aromatic C-H bond. wikipedia.orgnih.gov The resulting aryllithium species is then quenched with carbon dioxide to introduce the carboxyl group. The regioselectivity of the lithiation can often be controlled by the presence of directing metalation groups (DMGs) on the aromatic ring. wikipedia.orgharvard.eduuwindsor.caorganic-chemistry.org

Alternative Aryl-Aryl Bond Formation Methodologies

Beyond the widely used Suzuki-Miyaura coupling, other methods for forming the aryl-aryl bond can be employed in the synthesis of this compound.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form biaryl compounds from aryl halides. wikipedia.orgnih.govmdpi.comorganic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper, though modern modifications have been developed that use catalytic amounts of copper with appropriate ligands. wikipedia.orgnih.gov The reaction can be used to couple two different aryl halides or an aryl halide with a phenol (B47542) or aniline (B41778) derivative. wikipedia.org For the synthesis of the target benzoic acid, a modified Ullmann-type reaction could involve the coupling of a 2-halobenzoic acid with a suitable 4-methoxy-3-methylphenyl derivative. researchgate.net

The Pschorr cyclization is another method for forming biaryl systems through an intramolecular radical cyclization of a diazonium salt. wikipedia.orgorganic-chemistry.orgwikipedia.orgthieme.de The starting material is typically an o-substituted aryldiazonium salt which, upon treatment with a copper catalyst, generates an aryl radical that cyclizes onto the adjacent aromatic ring. wikipedia.orgpsu.edu This method can be used to synthesize phenanthrenes and other fused aromatic systems, and with appropriate precursors, could be adapted for the synthesis of biphenyls.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is highly dependent on the efficient preparation of the key precursors. This involves the synthesis of functionalized phenyl and benzoic acid derivatives and the regioselective introduction of substituents onto the aromatic rings.

Preparation of Functionalized Phenyl and Benzoic Acid Precursors

The primary precursors for the synthesis of this compound are a functionalized 4-methoxy-3-methylphenyl component and a functionalized benzoic acid component.

4-Methoxy-3-methylphenyl Precursors:

A key precursor for Suzuki-Miyaura coupling is 4-methoxy-3-methylphenylboronic acid . This can be synthesized from 4-methoxy-3-methylbromobenzene via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis.

Another important precursor is 1-bromo-4-methoxy-3-methylbenzene . This can be prepared from 4-methoxytoluene through regioselective bromination. nih.gov

Benzoic Acid Precursors:

The most common precursors for the benzoic acid moiety are 2-halobenzoic acids , such as 2-bromobenzoic acid or 2-iodobenzoic acid. These are commercially available or can be synthesized from corresponding anilines via diazotization followed by a Sandmeyer reaction. Esters of these acids, such as methyl 2-chlorobenzoate, are also frequently used in cross-coupling reactions. google.comgoogle.com

Regioselective Functionalization of Aromatic Rings

The precise placement of substituents on the aromatic rings of the precursors is critical for the synthesis of the target molecule. This is achieved through various regioselective functionalization reactions.

Directed ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.eduuwindsor.caorganic-chemistry.orgnih.gov This method utilizes a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce a functional group at that specific position. For example, a methoxy (B1213986) group can act as a DMG, directing lithiation to the adjacent carbon. wikipedia.org This strategy can be employed to introduce substituents at specific positions on the aromatic precursors.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution reactions, such as bromination, are also crucial for the regioselective functionalization of the aromatic precursors. The directing effects of existing substituents on the ring guide the position of the incoming electrophile. For example, in 4-methoxytoluene, the methoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. Careful control of reaction conditions can allow for the selective bromination at the desired position to yield precursors like 1-bromo-4-methoxy-3-methylbenzene.

Interactive Data Table: Precursor Synthesis and Functionalization

| Precursor/Intermediate | Synthetic Method | Key Reagents |

| 4-Methoxy-3-methylphenylboronic acid | Grignard reaction followed by borylation | Mg, B(OR)₃, H₃O⁺ |

| 1-Bromo-4-methoxy-3-methylbenzene | Electrophilic bromination of 4-methoxytoluene | Br₂, FeBr₃ or NBS |

| 2-Halobenzoic acid | Sandmeyer reaction from 2-aminobenzoic acid | NaNO₂, H⁺, CuX |

| Ortho-functionalized arene | Directed ortho-metalation | Organolithium reagent, DMG, Electrophile |

Derivatization Strategies for this compound

The unique structural arrangement of this compound, featuring a biphenyl (B1667301) backbone with a carboxylic acid, a methoxy group, and a methyl group, offers a versatile platform for a wide array of chemical transformations. These modifications are pivotal for the development of novel compounds with tailored electronic, steric, and pharmacological properties. The derivatization strategies primarily target the carboxylic acid moiety, the electron-rich aromatic rings, and the associated functional groups.

Esterification and Amidation Reactions

The carboxylic acid group is the most prominent site for derivatization, readily undergoing esterification and amidation to produce a diverse range of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.comyoutube.comyoutube.com Given the potential for steric hindrance from the ortho-substituted phenyl ring, reaction conditions may require optimization, such as prolonged reaction times or the use of more reactive alcohol substrates. Alternatively, electrochemical methods, such as the merger of paired electrolysis and nickel catalysis, have been developed for the esterification of carboxylic acids with aryl halides, offering a modern approach to forming aryl esters. nih.gov

Amidation: The formation of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. Direct condensation with amines is challenging due to the formation of ammonium (B1175870) carboxylate salts but can be facilitated by coupling agents. Reagents like titanium(IV) chloride (TiCl₄) have been shown to mediate the direct amidation of carboxylic acids with a broad range of amines, including sterically hindered substrates, albeit sometimes with lower yields. nih.gov Other modern catalytic systems, such as those based on titanium(IV) fluoride (B91410) (TiF₄), have also proven effective for the amidation of both aromatic and aliphatic acids. rsc.org For particularly hindered substrates, methods involving the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or the use of specialized coupling reagents like n-propanephosphonic acid anhydride (B1165640) (T3P), can be employed to achieve high yields. organic-chemistry.org

Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acid Analogs

| Transformation | Reagents and Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ (cat.), Heat | Salicylic acid | Not specified | youtube.com |

| Amidation | TiCl₄, Amine, Pyridine (B92270), 85 °C | Benzoic acid | Moderate to excellent | nih.gov |

| Amidation | TiF₄ (cat.), Benzylamine, Toluene, Reflux | 2-Methoxybenzoic acid | 61% | rsc.org |

| Amidation (Hindered) | Grignard reagent, Isocyanate, Ethereal solvent, 0 °C to RT | Sterically hindered isocyanate | High | chimia.ch |

Cyclization Reactions to Form Heterocyclic Frameworks (e.g., Pyrazoles, Quinazolinones)

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Quinazolinone Synthesis: Quinazolinones can be synthesized from derivatives of this compound. A common route involves the conversion of the benzoic acid to an anthranilic acid derivative, which can then undergo cyclization. For instance, amidation of the carboxylic acid followed by appropriate functionalization can lead to a 2-aminobenzamide (B116534) intermediate. This intermediate can then be cyclized with various reagents, such as aldehydes or their equivalents, often under acidic or thermal conditions, to form the quinazolinone ring. nih.govorganic-chemistry.org The substituents on the phenyl rings of the starting biphenyl acid will ultimately be incorporated into the final quinazolinone structure, allowing for the synthesis of a library of diversely substituted compounds. nih.gov

Pyrazole (B372694) Synthesis: While the direct cyclization of this compound into a pyrazole is not a standard transformation, its derivatives can serve as building blocks. One potential strategy involves the conversion of the carboxylic acid into a 1,3-dicarbonyl compound. This can be achieved through reactions such as a Claisen condensation with a suitable ketone. The resulting diketone can then be condensed with hydrazine (B178648) or its derivatives to form the pyrazole ring, a method known as the Knorr pyrazole synthesis. wikipedia.orgnih.gov Alternatively, 'one-pot' syntheses have been developed where a carboxylic acid is used to acylate an arene, forming a ketone in situ, which then undergoes further reaction and cyclization with hydrazine to yield pyrazoles. rsc.org

Table 2: General Strategies for Heterocycle Synthesis from Carboxylic Acid Derivatives

| Heterocycle | General Precursor | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| Quinazolinone | 2-Aminobenzamide derivative | Cyclocondensation | Aldehydes, Acetic Anhydride | nih.gov |

| Pyrazole | 1,3-Diketone derivative | Condensation | Hydrazine monohydrate | wikipedia.orgnih.gov |

| Pyrazole | Carboxylic acid and Arene | One-pot acylation and cyclization | TfOH/TFAA, Hydrazine | rsc.org |

Electrophilic Aromatic Substitution on Substituted Phenyl Moieties

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

On the phenyl ring bearing the carboxylic acid, the -COOH group is a deactivating, meta-directing group. However, the influence of the other phenyl ring needs to be considered. In biphenyl systems, the unsubstituted phenyl group is typically ortho- and para-directing. youtube.com

On the second phenyl ring, the methoxy (-OCH₃) and methyl (-CH₃) groups are both activating, ortho- and para-directing groups. The methoxy group is a stronger activating group than the methyl group. Therefore, electrophilic substitution is most likely to occur on this ring. The primary positions for substitution would be ortho and para to the strongly activating methoxy group. Given that the para position is already occupied by the other phenyl ring, substitution is expected to occur at the positions ortho to the methoxy group. Steric hindrance from the adjacent methyl group and the biphenyl linkage will play a significant role in determining the final product distribution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. youtube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic rings of this compound are generally less facile than electrophilic substitutions unless an activating group (e.g., a strongly electron-withdrawing group like nitro) is present. However, the methoxy group on one of the phenyl rings could potentially be a site for nucleophilic aromatic substitution (SNAᵣ).

It has been demonstrated that 2-methoxybenzoate (B1232891) esters can undergo SₙAr reactions with aryl Grignard reagents, where the methoxy group is displaced. rsc.orgrsc.orgoup.com This methodology is particularly effective when the ester is derived from a sterically hindered phenol, which protects the carbonyl group from nucleophilic attack. By analogy, esters of this compound might undergo similar transformations, although the electronic and steric effects of the additional substituents would need to be considered. The displacement of the methoxy group offers a pathway to novel biphenyl derivatives with different substitution patterns.

Redox Transformations of Associated Functional Groups

The functional groups present on this compound—the carboxylic acid, methyl group, and methoxy group—can undergo various redox transformations.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. researchgate.net A key challenge is the chemoselective reduction of the carboxylic acid in the presence of the ester-like methoxy group. Methodologies for the selective reduction of carboxylic acids in the presence of other carbonyl functionalities, such as ketones, have been developed by activating the carboxylic acid as a mixed anhydride followed by reduction with sodium borohydride. nih.govnih.gov Metal-free catalytic systems using boronic acids have also been reported for the complete reduction of carboxylic acids to methyl groups. researchgate.net

Oxidation of the Methyl Group: The methyl group attached to the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions, for instance, using potassium permanganate (B83412) (KMnO₄) or Jones' reagent. rsc.orgchemspider.comgoogle.com This would transform the starting material into a biphenyl dicarboxylic acid derivative. Milder, more selective methods for the oxidation of methylarenes to the corresponding aldehydes or acetals have also been developed using electrochemical approaches. nih.gov

Redox Reactions of the Methoxy Group: The methoxy group is generally stable to common redox conditions. However, under certain metabolic or specific chemical conditions, O-demethylation can occur, yielding a phenolic derivative. This transformation can also be achieved using reagents like boron tribromide (BBr₃).

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis and derivatization of this compound are crucial for its potential applications. Optimization of reaction conditions focuses on maximizing yield, minimizing byproducts, and ensuring scalability and cost-effectiveness.

For the synthesis of the core biphenyl structure, which is often achieved via Suzuki-Miyaura cross-coupling, several parameters can be optimized. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. nih.govnih.gov For instance, the coupling of 1-bromo-4-methoxybenzene with a suitable boronic acid can be optimized by screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents. researchgate.net The use of aqueous solvent systems can offer environmental benefits but may also introduce side reactions like the hydrolysis of starting materials.

In derivatization reactions, such as amidation, catalyst loading, reaction time, and temperature are key variables. For sterically hindered substrates, higher catalyst loadings or more forcing conditions might be necessary. rsc.org The development of one-pot, multi-step procedures, such as the direct C-H amidation of benzoic acids followed by decarboxylation, can significantly improve process efficiency by reducing the number of isolation and purification steps. nih.gov Ultimately, the goal is to develop robust and scalable protocols that provide access to the target derivatives in high purity and yield.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Methoxy 3 Methylphenyl Benzoic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For complex molecules like 2-(4-Methoxy-3-methylphenyl)benzoic acid and its derivatives, one-dimensional (1D) NMR spectra can be crowded. Multi-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish through-bond correlations between protons (¹H) and carbon atoms (¹³C), which is crucial for unambiguous signal assignment.

The stereochemistry of biaryl compounds, specifically the atropisomerism that can arise from restricted rotation around the aryl-aryl single bond, can be investigated using NMR. The presence of distinct sets of signals for the two phenyl rings can indicate slow rotation on the NMR timescale. While tautomerism is not a primary feature of this specific benzoic acid derivative, related phenolic or enolic derivatives could exhibit this phenomenon. NMR studies, particularly in different solvents and at varying temperatures, are effective in identifying and quantifying tautomeric equilibria. nih.govresearchgate.netnih.govresearchgate.net In such cases, the chemical shifts of carbon and nitrogen atoms are particularly sensitive to the tautomeric form present. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl H | ~12-13 | - |

| Benzoic Acid Ring | 7.2 - 8.1 | 128 - 140 |

| Phenyl Ring | 6.8 - 7.2 | 110 - 158 |

| Methoxy (B1213986) H's | ~3.8 | ~55 |

| Methyl H's | ~2.2 | ~16 |

| Carboxyl C | - | ~170 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. researchgate.net For this compound (C15H14O3), the expected exact mass can be calculated and compared to the experimental value with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be pieced together. For benzoic acid derivatives, common fragmentation patterns include the loss of water ([M-H₂O]⁺), the carboxyl group ([M-COOH]⁺), and cleavages of the ether and methyl groups. fu-berlin.delibretexts.orgdocbrown.inforesearchgate.net The fragmentation of the biaryl system can also provide information about the strength of the bond connecting the two rings.

Table 2: Key Fragmentation Patterns for Benzoic Acid Derivatives in Mass Spectrometry

| Fragment Ion | Description of Neutral Loss |

|---|---|

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-OCH₃]⁺ | Loss of a methoxy radical |

| [M-COOH]⁺ | Loss of a carboxyl radical |

| [C₆H₅CO]⁺ | Benzoyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com For this compound, these techniques can confirm the presence of key structural features.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Aromatic Rings | C-H stretch | 3100-3000 |

| Aromatic Rings | C=C stretch | 1600-1450 |

| Ether | C-O stretch | 1275-1200 (asymmetric) |

| Methyl Group | C-H stretch | 2975-2850 |

X-ray Crystallography and Solid-State Characterization

While spectroscopic methods provide data on averaged molecular properties in bulk or in solution, X-ray crystallography offers a precise picture of the molecule's structure in the solid state at the atomic level.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. researchgate.net For this compound, a key parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents. In related biaryl structures, this angle can vary significantly. nih.gov The crystal structure of a similar compound, anisic acid (p-methoxybenzoic acid), reveals a non-planar conformation due to intermolecular stresses in the crystal lattice. rsc.org

Table 4: Representative Crystallographic Data for a Biaryl Carboxylic Acid Derivative Note: This is example data and the actual values for the title compound may differ.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Ring 1 - Ring 2) | 42.44 (7)° nih.gov |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.23 Å |

| C-OH Bond Length | ~1.29 Å |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is determined by a network of intermolecular interactions. rsc.org For this compound, the most significant of these is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.netresearchgate.net

Table 5: Common Intermolecular Interactions in Benzoic Acid Derivatives

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| O-H···O Hydrogen Bond | Between carboxylic acid groups of two molecules, forming a dimer. researchgate.net | 2.6 - 2.7 |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. ucl.ac.uk | 3.3 - 3.8 (inter-planar distance) |

| C-H···O Interaction | A weaker form of hydrogen bond involving a C-H bond as the donor. | 3.0 - 4.0 |

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

For instance, studies on compounds like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate reveal the prevalence of certain key interactions that are likely to be significant in the crystal packing of this compound. nih.govnih.gov The primary interactions governing the crystal structure of such molecules are typically hydrogen bonds involving the carboxylic acid groups, as well as a variety of weaker van der Waals contacts.

The dnorm surface of these types of compounds often highlights intense red spots, indicating close intermolecular contacts, which are characteristic of hydrogen bonding. nih.govnih.gov In the case of benzoic acid derivatives, the carboxylic acid groups commonly form centrosymmetric R22(8) ring motifs through strong O-H···O hydrogen bonds, creating dimeric structures. nih.gov These dimers then assemble into a larger three-dimensional architecture stabilized by other interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts. For analogous biphenyl (B1667301) carboxylic acids, the most significant contributions to the crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov The high proportion of H···H contacts is a common feature in organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface. The C···H/H···C interactions are indicative of C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring. The O···H/H···O contacts primarily represent the strong hydrogen bonds formed by the carboxylic acid groups.

Based on these related structures, a representative breakdown of intermolecular contacts for a biphenyl carboxylic acid is presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 39.7 |

| C···H/H···C | 39.0 |

| O···H/H···O | 18.0 |

| C···C | 1.8 |

| O···C/C···O | 1.0 |

| O···O | 0.5 |

This data is representative for a compound like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and serves as an illustrative example. nih.gov

Conformational Landscape and Rotational Isomerism

In many 2-arylbenzoic acids, the steric clash between the substituents at the 2- and 2'-positions forces the two aromatic rings to adopt a twisted conformation. nih.govnih.gov The dihedral angle between the mean planes of the two rings is a key parameter describing this conformation. For example, in the crystal structure of 3-methyl-2-(4-methylphenoxy)benzoic acid, a structurally related compound, the dihedral angle between the aromatic rings is a significant 86.7(9)°. nih.gov Similarly, for 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, this dihedral angle is 42.44 (7)°. nih.gov In the case of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid, the two benzene (B151609) rings are twisted at an angle of 24.3(1)°. nih.gov

For this compound, the presence of the carboxylic acid group on one ring and the methyl group on the other, both at positions ortho to the inter-ring bond, would lead to significant steric repulsion. This would necessitate a non-planar arrangement. The methoxy group, while also contributing to the electronic properties, has a lesser steric impact at the meta-position of the second ring.

The rotation around the central C-C bond is associated with an energy barrier. The most stable conformers will correspond to energy minima, where steric clashes are minimized. While specific computational studies on the rotational energy profile of this compound were not found, studies on similar biphenyl systems indicate that the rotational barrier can be significant. The exact values of the dihedral angles in the lowest energy conformations would be influenced by a subtle interplay of steric repulsion and weak intramolecular interactions.

The conformational flexibility of such molecules can sometimes lead to polymorphism, where different crystalline forms exhibit distinct molecular conformations. uky.edu The table below summarizes typical dihedral angles observed in related 2-arylbenzoic acid derivatives, which provides an expected range for the title compound.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9) | nih.gov |

| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | 42.44(7) | nih.gov |

| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid | 24.3(1) | nih.gov |

| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 26.09(4) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxy 3 Methylphenyl Benzoic Acid

Reaction Pathways and Transformation Kinetics

The transformation of 2-(4-Methoxy-3-methylphenyl)benzoic acid and its derivatives often involves cross-coupling reactions, which are fundamental in the synthesis of complex biaryl systems. While specific kinetic data for the title compound is not extensively detailed in the public domain, analogous reactions provide insight into its reactivity. For instance, the synthesis of related 2-(4-methylphenyl)benzoic acid esters, which are precursors to pharmaceutically important compounds, can be achieved through organometallic cross-coupling reactions. google.com These reactions, often catalyzed by transition metals like palladium or nickel, proceed via established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.

A common synthetic route involves the coupling of an aryl halide with an organometallic reagent. For example, the preparation of methyl 2-(4-methylphenyl)benzoate has been demonstrated through the reaction of a p-tolylzinc bromide with a suitable benzoyl derivative. The reaction mixture is typically refluxed for an extended period, such as 72 hours, to ensure completion. google.com The progress of such reactions can be monitored using standard analytical techniques like chromatography to determine the rate of consumption of reactants and the formation of products.

Role of the Carboxylic Acid Moiety in Chemical Transformations

The carboxylic acid group is a versatile functional group that dictates many of the characteristic reactions of this compound. It can undergo a variety of transformations, including esterification, amidation, and reduction. In many synthetic sequences, the carboxylic acid is converted to an ester, such as a methyl ester, to protect it during subsequent reaction steps or to modify the compound's solubility and reactivity. google.com This esterification is typically achieved by reaction with an alcohol in the presence of an acid catalyst.

Furthermore, the carboxylic acid can be converted into an acid chloride, which is a more reactive intermediate for the formation of amides and esters. The resulting ester or the acid itself can be key intermediates in the synthesis of more complex molecules. For instance, the related 2-(4-methylphenyl)benzoic acid is a crucial intermediate in the synthesis of "Sartans," a class of angiotensin II receptor antagonists. google.com

Reactivity of the Methoxy (B1213986) and Methylphenyl Substituents

The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring significantly influence the reactivity of the molecule. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. Its presence can direct incoming electrophiles to the ortho and para positions relative to it. However, in the context of cross-coupling reactions, the electronic nature of these substituents can also influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Elucidation of Reaction Mechanisms (e.g., Radical, Ionic Pathways)

The primary reaction mechanisms associated with the synthesis and transformation of compounds like this compound are typically ionic in nature, particularly for the cross-coupling reactions used in their synthesis. These reactions, catalyzed by transition metals, proceed through a well-established series of steps within a catalytic cycle. For instance, the Suzuki and Negishi couplings, which are commonly employed for the formation of biaryl linkages, involve organometallic intermediates and proceed through ionic pathways.

While radical pathways are less common for the principal synthetic transformations of this class of compounds, they cannot be entirely ruled out under specific reaction conditions, such as those involving high temperatures or the presence of radical initiators. However, the predominant and more controlled synthetic routes rely on ionic, organometallic mechanisms.

Stereoselective and Regioselective Reactions

Due to the presence of two distinct phenyl rings, reactions involving this compound can exhibit regioselectivity. The substitution pattern on each ring directs the outcome of further chemical modifications. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (methoxy, methyl, and the benzoic acid group) will determine the position of the incoming electrophile.

Stereoselectivity becomes a critical consideration if chiral centers are introduced into the molecule or if the atropisomerism due to restricted rotation around the biaryl bond becomes relevant. While the parent compound is not chiral, derivatization or complexation could lead to stereoisomers. The synthesis of specific stereoisomers would require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Data on Related Compound Synthesis

| Reactants | Reaction Conditions | Product | Yield |

|---|---|---|---|

| p-Tolylzinc bromide and a methyl 2-halobenzoate derivative | Reflux, 72 hours | Methyl 2-(4-methylphenyl)benzoate | 79% |

Theoretical and Computational Chemistry Studies on 2 4 Methoxy 3 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and spectroscopic features of complex organic molecules. For 2-(4-Methoxy-3-methylphenyl)benzoic acid, these computational methods provide insights that are complementary to experimental data, offering a detailed understanding at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy conformation. researchgate.netbanglajol.info This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. nih.gov

Vibrational frequency analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra of the molecule. nih.gov These calculated frequencies correspond to specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid, the O-H stretching, and various aromatic C-H and C-C stretching and bending modes. nih.govnih.gov A comparison between calculated and experimental vibrational spectra, when available, allows for a confident assignment of the observed bands. nih.gov For instance, the strong C=O stretching vibration is typically observed in the region of 1680-1710 cm⁻¹, while the O-H stretching of the carboxylic acid dimer appears as a broad band over a wide range of lower frequencies.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents theoretically derived data based on typical values for similar compounds, as specific experimental data for the title compound is not available in the provided search results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(carboxyl)-C(phenyl) | 1.49 | ||

| C=O | 1.22 | ||

| C-O(H) | 1.35 | ||

| O-H | 0.97 | ||

| C(phenyl)-C(phenyl) | 1.50 | ||

| C(phenyl)-O(methoxy) | 1.37 | ||

| O(methoxy)-C(methyl) | 1.43 | ||

| C(phenyl)-C(methyl) | 1.51 | ||

| O=C-O(H) | 122.5 | ||

| C(phenyl)-C-O(H) | 114.8 | ||

| Phenyl-Phenyl |

HOMO-LUMO Analysis and Electronic Transition Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxy-3-methylphenyl ring, due to the electron-donating effects of the methoxy (B1213986) and methyl groups. Conversely, the LUMO is likely to be centered on the benzoic acid moiety, particularly on the carboxylic acid group and the associated phenyl ring, which act as electron-withdrawing groups.

The HOMO-LUMO gap can be used to predict the electronic absorption spectra of the molecule. Electronic transitions from the HOMO to the LUMO, or to other low-lying unoccupied orbitals, correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. vjst.vn Time-dependent DFT (TD-DFT) calculations can be used to predict the wavelengths and oscillator strengths of these electronic transitions. vjst.vn The major electronic transitions are often characterized as π→π* transitions within the aromatic systems. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for this compound (Theoretical) This table presents theoretically derived data based on typical values for similar compounds, as specific experimental data for the title compound is not available in the provided search results.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.98 |

| Global Hardness (η) | 1.94 |

| Chemical Potential (μ) | -3.92 |

| Electrophilicity Index (ω) | 3.96 |

Molecular Electrostatic Potential (MEP) Mapping and Chemical Softness

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential, indicating its acidic nature.

Chemical softness is a concept related to the HOMO-LUMO gap and describes the polarizability of a molecule. A smaller HOMO-LUMO gap implies greater softness and higher reactivity. The principle of maximum hardness states that molecules tend to arrange themselves to be as hard as possible.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational modes)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational modes. nih.govepstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in different chemical environments. For example, the carboxylic acid proton is expected to appear at a very downfield chemical shift. The aromatic protons would show a complex splitting pattern depending on their substitution and coupling with neighboring protons. The methoxy and methyl protons would appear as singlets in their characteristic regions.

As mentioned in section 5.1.1, DFT calculations also provide a detailed prediction of the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Theoretical) This table presents theoretically derived data based on typical values for similar compounds, as specific experimental data for the title compound is not available in the provided search results.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (Carboxyl) | 169.5 | H (Carboxyl) | 12.5 |

| C (Aromatic) | 110-145 | H (Aromatic) | 6.8-8.0 |

| C (Methoxy) | 55.8 | H (Methoxy) | 3.85 |

| C (Methyl) | 16.5 | H (Methyl) | 2.20 |

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational flexibility and dynamics. nih.gov

For this compound, MD simulations can be used to explore its conformational space. A key aspect to investigate would be the rotation around the single bond connecting the two phenyl rings. The simulation would reveal the preferred dihedral angles and the energy barriers associated with rotation, providing a more complete understanding of the molecule's three-dimensional structure and flexibility in different environments (e.g., in a solvent or interacting with a biological target).

Molecular Docking for Predicting Binding Modes with Macromolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or receptor. For this compound, while specific docking studies may not be extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biaryl carboxylic acids allows for informed predictions about its potential binding modes. nih.govresearchgate.netekb.eg

Compounds with a phenylbenzoic acid scaffold are known to target enzymes like cyclooxygenase (COX). nih.govresearchgate.net Molecular docking studies on such compounds frequently reveal that the carboxylic acid moiety is crucial for anchoring the ligand within the active site of the target protein through hydrogen bonding interactions. In the case of COX enzymes, this interaction often occurs with key arginine and tyrosine residues. mdpi.com

The methoxy and methyl groups on the phenyl ring of this compound are predicted to engage in hydrophobic and van der Waals interactions within the enzyme's active site, further stabilizing the ligand-protein complex. The biphenyl (B1667301) core structure allows for a specific conformational arrangement that can fit into hydrophobic pockets of the receptor. Docking studies on similar biaryl carboxylic acids have demonstrated that the dihedral angle between the two phenyl rings is a critical determinant for optimal binding and biological activity. iucr.org

A hypothetical molecular docking study of this compound with a target like COX-2 would likely show the carboxyl group forming hydrogen bonds with the polar amino acids at the active site entrance, while the methoxy- and methyl-substituted phenyl ring would extend into a hydrophobic channel. The specific interactions would be contingent on the precise topology and amino acid composition of the binding site.

Below is a table summarizing typical findings from molecular docking studies on compounds analogous to this compound, illustrating the nature of their interactions with macromolecular targets.

| Analogous Compound Class | Macromolecular Target | Key Interacting Residues (Predicted/Observed) | Primary Interaction Types | Reference |

| Phenylbenzoic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Serine | Hydrogen Bonding, Hydrophobic Interactions | nih.govmdpi.com |

| Biaryl Carboxylic Acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Arginine, Cysteine, Aspartic Acid | Hydrogen Bonding, Pi-Alkyl Interactions | nih.gov |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Histidine, Glutamine, Cysteine | Hydrogen Bonding, Pi-Sulfur Interactions | mdpi.comnih.gov |

| Ibuprofen Phenylalanine Derivatives | Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine | Hydrogen Bonding, van der Waals Forces | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by correlating physicochemical properties of molecules, known as molecular descriptors, with their observed activities. For this compound, QSAR studies would aim to identify which of its structural features are most influential for a given biological effect.

Key Molecular Descriptors and Their Potential Influence:

Hydrophobicity (logP): The lipophilicity of a molecule, often quantified as the logarithm of the partition coefficient (logP), is a critical descriptor. For many biologically active compounds, there is an optimal range of hydrophobicity for membrane permeation and interaction with hydrophobic pockets in target proteins. nih.gov The methoxy and methyl groups on this compound would increase its logP value, potentially enhancing its affinity for hydrophobic binding sites.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The methoxy group is an electron-donating group, which could influence the reactivity and binding affinity of the molecule.

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule. They can capture aspects of molecular size, shape, and branching.

QSAR studies on similar compounds have shown that a combination of these descriptors is often necessary to build a predictive model. For instance, in a series of benzoylaminobenzoic acid derivatives, inhibitory activity was found to increase with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Another QSAR study on thiazole (B1198619) derivatives indicated that antioxidant activity increased with decreasing molecular area, volume, and lipophilicity, but with an increasing dipole moment. pensoft.net

The following table summarizes key molecular descriptors and their generally observed correlation with biological activity in QSAR studies of related aromatic carboxylic acids.

| Molecular Descriptor | Descriptor Type | General Influence on Biological Activity | Potential Relevance for this compound | Reference |

| logP | Hydrophobic | Often a parabolic relationship; an optimal value exists for activity. | The methoxy and methyl groups increase lipophilicity, which may enhance binding to hydrophobic targets. | nih.govnih.gov |

| Molar Refractivity (MR) | Steric/Electronic | Indicates the volume and polarizability of the molecule; important for receptor fit. | The size and shape of the biphenyl scaffold and its substituents are critical for binding. | nih.gov |

| Dipole Moment | Electronic | Influences long-range interactions with the receptor. | The polar carboxylic acid and methoxy groups contribute to the overall dipole moment. | pensoft.net |

| HOMO/LUMO Energy | Electronic | Relates to the molecule's ability to donate or accept electrons in interactions. | The electronic nature of the substituents will modulate these energies and thus reactivity. | researchgate.net |

| Molecular Surface Area | Topological/Steric | Correlates with the potential for intermolecular interactions. | A larger surface area could lead to more extensive interactions with a target protein. | pensoft.net |

These theoretical considerations suggest that a QSAR model for this compound and its analogs would likely find that a combination of hydrophobic, electronic, and steric descriptors is necessary to accurately predict biological activity. nih.govresearchgate.net

Molecular Interactions and Biological Activity in Vitro and Mechanistic Explorations

Investigations into Molecular Target Interactions

The specific arrangement of functional groups in 2-(4-Methoxy-3-methylphenyl)benzoic acid suggests it may interact with key biological targets such as enzymes and receptors.

The SARS-CoV-2 Nsp14 protein, a crucial enzyme for viral replication, possesses methyltransferase (MTase) activity that is essential for capping viral RNA. This capping process helps the virus evade the host's immune system. nih.govdundee.ac.uk The inhibition of Nsp14 MTase is, therefore, a significant target for antiviral drug development. dundee.ac.ukacs.org

Structure-based drug design and high-throughput screening have identified various small molecules that can inhibit Nsp14. Many of these inhibitors are not analogues of the natural substrate, S-adenosylmethionine (SAM), which could offer better selectivity and bioavailability. dundee.ac.uk Research has revealed that benzoic acid derivatives are among the chemotypes capable of inhibiting this enzyme. For instance, through extensive docking studies of billions of compounds, several inhibitors with IC50 values in the micromolar range were identified. nih.gov

Specifically, derivatives of 3-(adenosylthio)benzoic acid have been synthesized and shown to act as potent bisubstrate inhibitors, targeting both the SAM and the mRNA-binding sites of Nsp14. atlantis-press.com One such derivative achieved subnanomolar inhibitory activity. atlantis-press.com The carboxylate group of the benzoic acid moiety is often crucial for establishing key interactions, such as hydrogen bonds and ionic interactions, within the enzyme's active site. researchgate.net The positioning of this group on the benzene (B151609) ring is critical; for example, a meta-position for the carboxylate was found to be optimal for certain series of inhibitors, with a para-substituted analogue showing a 60-fold loss in activity. researchgate.net

Table 1: Examples of Benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Inhibitors (Note: Data is for related compounds, not the subject compound itself)

| Compound Type | Inhibition Mechanism | Potency (IC50) | Key Structural Features |

| Lead-like molecules from docking | Non-covalent binding to SAM site | 6 to 50 µM | Varied chemotypes |

| Fragment-based hits | Non-covalent binding | 12 to 341 µM | Smaller molecular fragments |

| 3-(Adenosylthio)benzoic acid derivatives | Bisubstrate inhibitor | Subnanomolar to µM | Benzoic acid with adenosine (B11128) thioether |

This table is illustrative and compiled from findings on various benzoic acid derivatives. nih.govatlantis-press.com

Given that this compound possesses the core benzoic acid scaffold, it is plausible that it could also fit into the Nsp14 active site and act as an inhibitor, though its specific binding mode and potency would require experimental validation.

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. nih.govnih.gov The LPA-LPA1 signaling pathway is implicated in various physiological and pathological processes, making LPA1 antagonists a subject of intense research. nih.govfrontiersin.org

Several potent and selective LPA1 receptor antagonists feature a bis-aryl scaffold and a carboxylic acid group, which are present in this compound. acs.org For many of these antagonists, the acidic group is a key feature for achieving high-affinity binding to the receptor. acs.org For example, the LPA1 antagonist BMS-986020, which has been investigated in clinical trials, demonstrated the ability to reduce pro-fibrotic biomarkers. nih.gov

Research into LPA receptor modulators has shown that compounds with benzoic acid scaffolds can act as either agonists or antagonists at various LPA receptor subtypes. acs.org The development of selective LPA1 antagonists has led to molecules that can inhibit LPA-induced cellular responses. dundee.ac.ukfrontiersin.org While some antagonists are structurally similar to the endogenous ligand LPA, many are non-lipid molecules, a category that would include this compound. acs.org The mechanism of these antagonists typically involves competitive binding to the receptor, preventing the downstream signaling cascades initiated by LPA, such as Gαq-mediated calcium mobilization. dundee.ac.uknih.gov

The structural similarity of this compound to known LPA1 receptor antagonists suggests its potential to act as a modulator of this receptor, although its specific activity and whether it would act as an agonist or antagonist would need to be determined experimentally.

In Vitro Biological Activity Studies (Mechanistic Focus)

The chemical features of this compound also point towards potential activities at the cellular level, including antimicrobial, anti-inflammatory, and antioxidant effects.

Benzoic acid and its derivatives are well-known for their antimicrobial properties. mdpi.com Their mechanism of action can be multifaceted. One primary mechanism involves the acidification of the bacterial cytoplasm. The undissociated form of the acid can penetrate the bacterial cell membrane; once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which disrupts metabolic processes. acs.org

Another proposed mechanism is the disruption of the bacterial cell membrane. The incorporation of phenolic acid molecules into the phospholipid bilayer can disturb the van der Waals forces between lipid chains, leading to a loss of membrane integrity and function. acs.org Studies on various benzoic acid derivatives have demonstrated activity against a range of bacteria, including E. coli and S. aureus. mdpi.commdpi.com The presence and position of substituents like methoxy (B1213986) groups can influence the antimicrobial efficacy. acs.org For example, some studies have shown that adding methoxy groups to benzoic acid can reduce bacterial biofilm formation. acs.org In some cases, benzoic acid derivatives cause increased oxidative stress within the bacteria, leading to damage to cellular components. google.com

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives Against Various Strains (Note: Data is for related compounds, not the subject compound itself)

| Bacterial Strain | Compound Type | Observed Effect | Potential Mechanism |

| Escherichia coli | Methoxybenzoic acid derivatives | Inhibition of growth, reduction of biofilm | Cytoplasmic acidification, membrane disruption |

| Staphylococcus aureus | Substituted benzoic acids | Growth inhibition (bactericidal/bacteriostatic) | Membrane disruption, enzyme inhibition |

| Pseudomonas aeruginosa | Thioureides of a benzoic acid derivative | Growth inhibition | Not specified |

This table is illustrative and compiled from findings on various benzoic acid derivatives. nih.govacs.orgmdpi.com

Inflammation is a complex biological response often mediated by signaling molecules like cytokines and prostaglandins (B1171923), and transcription factors such as NF-κB. mdpi.com Oxidative stress is also a key trigger for inflammatory processes. mdpi.com

Phenolic compounds and benzoic acid derivatives have demonstrated significant anti-inflammatory properties in various cellular models. A closely related compound, 2-hydroxy-4-methoxy benzoic acid, was shown to exert hepatoprotective effects through anti-inflammatory and antioxidant mechanisms. nih.gov It significantly lowered levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Other benzoic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This inhibition prevents the transcription of numerous pro-inflammatory genes. mdpi.com

The mechanisms often involve the modulation of key inflammatory enzymes. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (e.g., PGE2). nih.gov Some benzoic acid derivatives have shown the ability to suppress PGE2 production and inhibit COX-2 expression. mdpi.comnih.gov Given its structure, this compound could potentially exert anti-inflammatory effects through similar mechanisms, such as cytokine suppression and inhibition of inflammatory pathways.

The antioxidant capacity of phenolic compounds is a well-documented phenomenon. nih.gov The structure of this compound, containing a methoxy group on a phenyl ring, suggests it may possess antioxidant properties. The primary mechanisms by which phenolic acids scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The phenolic compound donates a hydrogen atom to a free radical, thereby neutralizing it. The ease of this process is related to the O-H bond dissociation enthalpy (BDE). nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. nih.govresearchgate.net

The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the aromatic ring generally enhances antioxidant activity. nih.govresearchgate.net These groups can stabilize the resulting antioxidant radical through resonance. Studies on various phenolic acids have shown a clear structure-activity relationship, where the number and position of these functional groups directly impact the radical scavenging potential as measured by assays like DPPH (2,2'-diphenyl-1-picrylhydrazyl) and FRAP (ferric ion reducing antioxidant power). nih.govresearchgate.net The methoxy group, in particular, is known to improve the antioxidant activity of phenolic acids. researchgate.net Therefore, it is highly probable that this compound exhibits antioxidant activity through one or more of these radical scavenging mechanisms.

Development as Biochemical Probes and Tool Compounds

Currently, there is a notable absence of publicly available scientific literature detailing the development and application of this compound as a biochemical probe or a tool compound. Extensive searches of research databases and scientific publications did not yield any specific studies that have utilized this particular molecule for the investigation of biological pathways, protein functions, or as a selective modulator for in vitro mechanistic explorations.

Biochemical probes and tool compounds are indispensable in chemical biology and pharmacology for dissecting complex biological processes. An ideal tool compound possesses high potency, selectivity, and a well-characterized mechanism of action, enabling researchers to probe the function of a specific biological target, such as an enzyme or a receptor. The development of such tools often involves extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies, to optimize the properties of a lead compound.

While the broader class of benzoic acid derivatives has been explored for various biological activities, specific and detailed research findings on the utility of this compound in this context are not documented. Consequently, there is no available data on its molecular targets, its use in target validation, or its application in elucidating biological mechanisms. The synthesis of this compound for the express purpose of creating a research tool for biological systems has not been described in the accessible scientific literature.

Therefore, without any published research on its biological activity, selectivity, or mechanism of action, this compound has not been established as a biochemical probe or tool compound within the scientific community.

Advanced Material Science and Supramolecular Applications

Liquid Crystal Properties and Mesophase Behavior

Biphenyl (B1667301) derivatives are fundamental building blocks for liquid crystals. ajgreenchem.com The elongated and rigid structure of the biphenyl unit is conducive to the formation of anisotropic liquid crystalline phases (mesophases). The specific substituents on the biphenyl core, such as the methoxy (B1213986) and methyl groups in 2-(4-Methoxy-3-methylphenyl)benzoic acid, play a crucial role in determining the type of mesophase and the temperature range over which it is stable.

While specific studies on the mesomorphic behavior of this compound are not extensively documented in publicly available literature, its potential for liquid crystallinity can be inferred from the behavior of structurally related compounds. For instance, the introduction of substituents can influence the melting points and the isotropization temperatures, which define the stability of the nematic and smectic phases. ekb.eg The formation of dimers through hydrogen bonding of the carboxylic acid groups can also lead to the stabilization of mesophases. ekb.eg It is hypothesized that ester derivatives of this compound could exhibit enantiotropic nematic phases, where the liquid crystal phase is stable on both heating and cooling cycles.

Table 1: Predicted Mesomorphic Properties Based on Structural Analogs

| Property | Predicted Behavior for this compound Derivatives |

|---|---|

| Mesophase Type | Likely to exhibit nematic phases, with potential for smectic phases depending on the nature of esterification or other modifications. |

| Transition Temperatures | The presence of methoxy and methyl groups will influence the melting and clearing points. The specific substitution pattern is critical in determining the stability range of the mesophase. |

| Influence of Dimerization | The carboxylic acid group can form hydrogen-bonded dimers, which can enhance the thermal stability of the mesophases. |

Crystal Engineering and Design of Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In this context, this compound is a valuable building block for the construction of supramolecular assemblies. The carboxylic acid group is a particularly effective functional group for directing the assembly of molecules in the solid state through the formation of robust and predictable hydrogen bonds.

The principles of crystal engineering can be used to design coordination polymers and metal-organic frameworks (MOFs) using biphenyl-dicarboxylate linkers, which are derivatives of compounds like this compound. nih.gov These materials have applications in gas storage, separation, and catalysis. nih.gov

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong interaction between the carboxylic acid groups of two molecules. | Formation of centrosymmetric dimers, a primary and highly predictable structural motif. |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H donors and the oxygen atoms of the carboxyl or methoxy groups. | Directional interactions that contribute to the overall three-dimensional packing of the molecules. |

| C-H···π Interactions | Interactions between C-H bonds and the electron-rich π-systems of the aromatic rings. | Influence the relative orientation of molecules in the crystal lattice. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to layered structures and influence the electronic properties of the material. |

Applications in Polymer Science as Monomers or Modifiers

The bifunctional nature of this compound, possessing both a carboxylic acid group and a modifiable aromatic scaffold, makes it a candidate for applications in polymer science. Biphenyl derivatives are known to be important in the synthesis of thermoplastics. nih.gov

As a monomer, this compound can be used to synthesize polyesters and polyamides through condensation polymerization with suitable diols or diamines. The rigid biphenyl unit incorporated into the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting material. The presence of the methoxy and methyl substituents can also influence the polymer's solubility and processing characteristics.

Furthermore, this compound or its derivatives could be used as modifiers for existing polymers. By grafting it onto a polymer chain, it could introduce specific functionalities, such as improved thermal properties, altered surface energy, or the ability to participate in specific intermolecular interactions.

Table 3: Potential Roles of this compound in Polymer Science

| Role | Description | Expected Impact on Polymer Properties |

|---|---|---|

| Monomer | Can be polymerized with co-monomers (e.g., diols, diamines) to form polyesters or polyamides. | Introduction of a rigid biphenyl unit into the polymer backbone, potentially increasing thermal stability, mechanical strength, and glass transition temperature. |

| Polymer Modifier | Can be chemically attached to existing polymer chains. | Can impart new functionalities to the polymer, such as improved adhesion, altered solubility, or enhanced thermal resistance. |

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Devices)

Biphenyl derivatives are recognized for their importance as building blocks for fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.comnih.gov The conjugated π-system of the biphenyl core provides a scaffold for emissive materials, particularly for blue light emission. While this compound itself may not be highly emissive, it serves as a valuable precursor for the synthesis of more complex molecules with tailored optoelectronic properties.